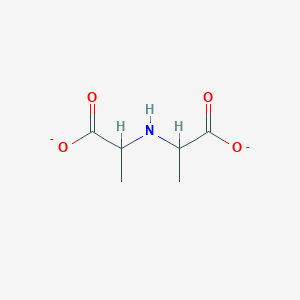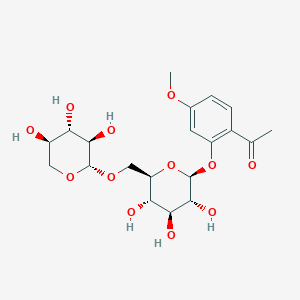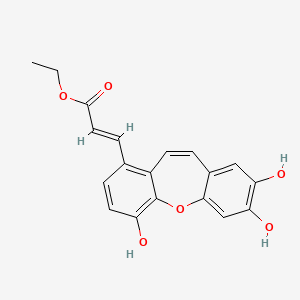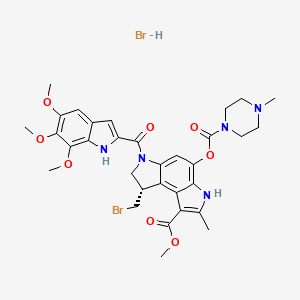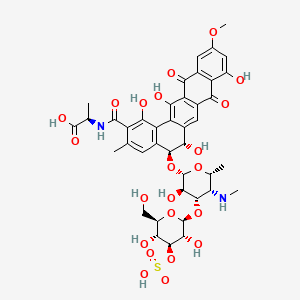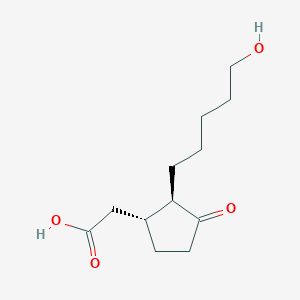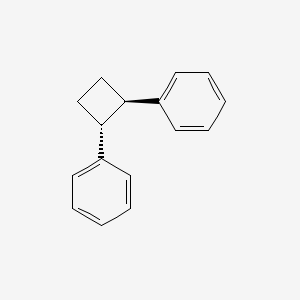
trans-1,2-Diphenylcyclobutane
Übersicht
Beschreibung
trans-1,2-Diphenylcyclobutane: is an organic compound characterized by a cyclobutane ring with two phenyl groups attached at the 1 and 2 positions in a trans configuration. This compound is notable for its unique structural properties and its relevance in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thermal Dimerization of Styrene: One of the primary methods for synthesizing trans-1,2-Diphenylcyclobutane involves the thermal dimerization of styrene.
Photochemical Reactions: Another method involves the photochemical dimerization of styrene.
Industrial Production Methods: While the above methods are primarily used in laboratory settings, industrial production of this compound may involve optimized versions of these reactions, often with catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-1,2-Diphenylcyclobutane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Diketones, quinones.
Reduction: Cyclobutane derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Stereochemistry Studies: trans-1,2-Diphenylcyclobutane is often used in stereochemical studies to understand the effects of substituents on the cyclobutane ring.
Polymer Chemistry: It serves as a model compound in the study of polymerization reactions and the behavior of cyclobutane-containing polymers.
Biology and Medicine:
Drug Development: The compound’s structural framework is explored in the design of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
Wirkmechanismus
The mechanism by which trans-1,2-Diphenylcyclobutane exerts its effects largely depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclobutane ring and the electronic effects of the phenyl groups. These factors dictate the compound’s behavior in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Diphenylcyclobutane: The cis isomer of 1,2-Diphenylcyclobutane, which differs in the spatial arrangement of the phenyl groups.
1,1-Diphenylcyclobutane: A compound with both phenyl groups attached to the same carbon atom on the cyclobutane ring.
Uniqueness:
Eigenschaften
IUPAC Name |
[(1R,2R)-2-phenylcyclobutyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034434 | |
| Record name | trans-1,2-Diphenylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20071-09-4 | |
| Record name | 1,2-Diphenylcyclobutane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020071094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Diphenylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIPHENYLCYCLOBUTANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NXD7K68B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[4-[3-[(5-Methoxy-8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1247316.png)
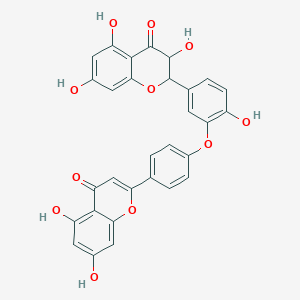
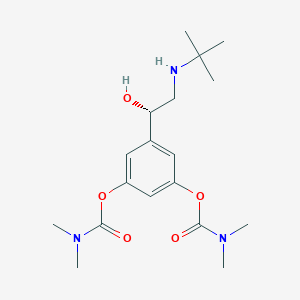
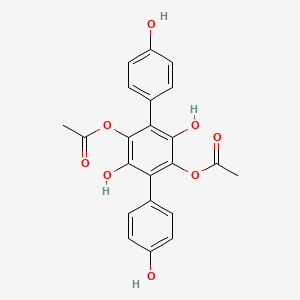
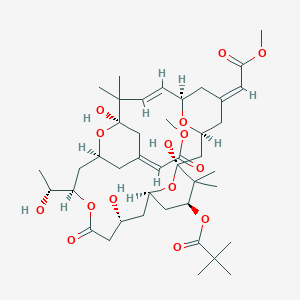
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)
![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)
![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
